![molecular formula C18H13BrFN3O4S2 B2480761 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 904581-23-3](/img/structure/B2480761.png)

2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

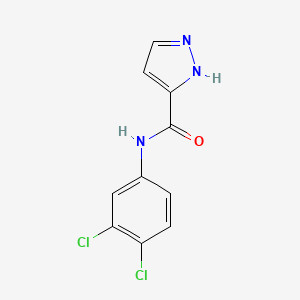

The synthesis of derivatives similar to the compound involves complex chemical reactions, including the formation of hydrogen-bonded interactions, as seen in studies involving the antiviral molecule 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide. These processes are characterized by FT-IR and FT-Raman spectra and involve detailed equilibrium geometry and vibrational assignments using density functional methods (Mary et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds features a folded conformation around the methylene C atom of the thioacetamide bridge, indicating intramolecular N—H⋯N hydrogen bond stabilization. This conformation impacts the chemical reactivity and interaction capabilities of the molecule (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving this compound class are typically characterized by the presence of strong stable hydrogen bonded N—H···N intermolecular interactions and weak intramolecular interactions. These interactions are crucial for the compound's stability and reactivity, as well as its potential intermolecular contacts within crystal structures (Jenepha Mary et al., 2022).

Physical Properties Analysis

The physical properties, including vibrational modes and the impact of rehybridization and hyperconjugation on the molecule's stability, have been analyzed through vibrational spectroscopic signatures. These properties are influenced by the molecule's geometry and the nature of its intramolecular and intermolecular hydrogen bonds (Jenepha Mary et al., 2022).

Chemical Properties Analysis

The chemical properties, particularly the reactivity and interaction with biological targets, have been explored through studies on related compounds. For example, the compound's ability to form stable intermolecular interactions and its reactivity towards certain enzymes or receptors can significantly impact its efficacy in potential therapeutic applications (Shukla & Yadava, 2020).

Scientific Research Applications

Synthesis and Practical Applications

Sulfonamide compounds, including those with structures similar to the compound of interest, have been extensively studied for their diverse pharmacological properties. One study discusses a practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound with relevance to the synthesis of various sulfonamide derivatives used in pharmaceutical applications. This synthesis method highlights the ongoing research into more efficient and cost-effective processes for producing key intermediates in drug manufacturing (Qiu et al., 2009).

Pharmacological Significance of Sulfonamides

Sulfonamides play a crucial role in medicinal chemistry, serving as the backbone for a variety of drugs with antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. A comprehensive review highlights the importance of sulfonamide moieties in developing new therapeutic agents, showcasing the structural diversity and potential of these compounds in addressing a wide range of diseases (Carta et al., 2012).

Environmental and Toxicological Considerations

Research into the environmental impact and toxicological profiles of sulfonamide derivatives is critical for understanding their safety and ecological footprint. Studies on the microbial degradation of polyfluoroalkyl chemicals, which may include sulfonamide-like structures, provide insights into the persistence and breakdown of these compounds in the environment. Such knowledge is essential for developing environmentally friendly pharmaceuticals and mitigating potential adverse effects on ecosystems (Liu & Avendaño, 2013).

properties

IUPAC Name |

2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrFN3O4S2/c19-11-5-7-12(8-6-11)29(26,27)15-9-21-18(23-17(15)25)28-10-16(24)22-14-4-2-1-3-13(14)20/h1-9H,10H2,(H,22,24)(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDYNSOFNPUIKKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrFN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)

![2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2480682.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2480683.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2480687.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2480697.png)

![6-methyl-2-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2480700.png)